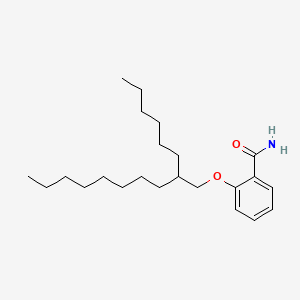

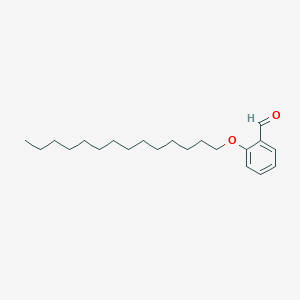

2-(Tetradecyloxy)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzaldehyde derivatives can involve selective deprotection and condensation reactions. For instance, selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals in a two-solvent system yields 4-(alkoxysilyl)benzaldehydes with minimized hydrolysis of the alkoxysilyl group . Additionally, acid-catalyzed acetalization of benzaldehydes can lead to the formation of new derivatives, such as 2,3-dihydro-5H-1,4-benzodioxepin derivatives . These methods could potentially be adapted for the synthesis of 2-(Tetradecyloxy)benzaldehyde by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be determined using techniques such as X-ray structural analysis. For example, the structure of a porphyrin derivative with alkoxysilylphenyl groups was elucidated, showing a planar porphyrin ring with typical structural features . Similarly, the solid-state molecular structure of a macrocyclic benzaldehyde derivative was determined by single-crystal X-ray analysis . These analyses are crucial for understanding the geometry and electronic properties of the molecules.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The reaction of benzaldehydes with pyrrole in the presence of boron trifluoride diethyl etherate can lead to the formation of porphyrin derivatives . Additionally, the pinacol coupling reaction of benzaldehydes can result in the formation of cyclophane structures . These reactions demonstrate the reactivity of benzaldehyde derivatives and their potential for creating complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their molecular structure. For example, porphyrin-silica hybrids derived from benzaldehyde derivatives can form amorphous, aggregated micrometer-sized particles with mesopores and a high specific surface area . The antimicrobial activity and extraction efficiency of benzaldehyde-derived Schiff bases and their coordination compounds have also been studied, showing that chelation can enhance antimicrobial activity and that these compounds can effectively extract certain metal ions . These properties are important for applications in catalysis, materials science, and environmental remediation.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Synthesis

2-(Tetradecyloxy)benzaldehyde, as a type of substituted benzaldehyde, finds applications in the realm of organic synthesis, particularly in catalytic processes. The Pt-catalyzed hydrative cyclization of 2-enynylbenzaldehydes illustrates the utility of such compounds in synthesizing complex organic frameworks, including the synthesis of faveline, a biologically active compound. This process highlights the role of substituted benzaldehydes in facilitating cyclization reactions with good yields and excellent stereoselectivities (Oh, Lee, & Hong, 2010).

Enzyme Catalysis for Asymmetric Synthesis

Enzyme-catalyzed reactions involving benzaldehydes demonstrate their importance in the asymmetric synthesis of organic compounds. Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of (R)-benzoin derivatives, showcasing the potential of benzaldehydes in enantioselective synthesis. This approach is beneficial for producing compounds with high enantiomeric excess, critical for pharmaceutical applications (Kühl et al., 2007).

Photocatalysis and Oxidation Reactions

Substituted benzaldehydes play a pivotal role in photocatalytic and oxidation reactions, essential for synthesizing key industrial chemicals. For instance, the selective oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles as catalysts showcases the utility of these compounds in achieving high selectivity and conversion rates in environmentally friendly conditions (Iraqui, Kashyap, & Rashid, 2020).

Material Science and Magnetic Properties

In material science, substituted benzaldehydes contribute to the synthesis and study of novel materials, such as tetranuclear complexes with unique magnetic properties. These materials have potential applications in data storage and magnetic sensors, illustrating the diverse utility of benzaldehydes beyond simple chemical intermediates (Zhang et al., 2013).

Safety And Hazards

Zukünftige Richtungen

The synthesis of benzaldehyde derivatives has gathered a lot of attention due to the extensive use of these products as raw material aiming the industrial production of fibers, cosmetics, plasticizers, dyestuffs . Environmentally benign routes for the benzaldehyde oxidation using clean oxidants have gradually replaced the stoichiometric oxidation processes .

Eigenschaften

IUPAC Name |

2-tetradecoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-21-17-14-13-16-20(21)19-22/h13-14,16-17,19H,2-12,15,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFXYUKUUUHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634317 | |

| Record name | 2-(Tetradecyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetradecyloxy)benzaldehyde | |

CAS RN |

24083-20-3 | |

| Record name | 2-(Tetradecyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24083-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tetradecyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.